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Compound of Interest

Compound Name: Diphenyl(quinuclidin-4-yl)methanol

Cat. No.: B052841 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of

Diphenyl(quinuclidin-4-yl)methanol analogues, focusing on their role as muscarinic

acetylcholine receptor (mAChR) antagonists. The data and experimental protocols summarized

herein are derived from peer-reviewed scientific literature to support research and development

in this critical area of medicinal chemistry.

Introduction
Diphenyl(quinuclidin-4-yl)methanol and its analogues are a class of compounds recognized

for their potent anticholinergic activity. The core structure, featuring a quinuclidine ring, a

hydroxyl group, and two phenyl rings, serves as a crucial pharmacophore for interacting with

muscarinic acetylcholine receptors. These receptors are pivotal in regulating a wide array of

physiological functions, making them a significant target for therapeutic intervention in various

diseases, including chronic obstructive pulmonary disease (COPD), overactive bladder, and

certain neurological disorders.

This guide will delve into the structure-activity relationships (SAR) of this compound class,

presenting quantitative data on their binding affinities and functional potencies at different

mAChR subtypes (M1-M5). Detailed experimental methodologies are also provided to aid in

the replication and validation of these findings.
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Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro biological activity of a series of 4-

hydroxyl(diphenyl)methyl substituted quinuclidine analogues. The data highlights the impact of

substitutions on the quinuclidine nitrogen and the diphenylmethyl moiety on muscarinic

receptor binding affinity.

Compound ID
R (Substitution on
Quinuclidine N)

M3 Binding Affinity (Ki,
nM)

1 H >10000

2 Me 150

3 Et 89

4 n-Pr 45

5 i-Pr 120

6 n-Bu 28

7 Benzyl 12

8 Phenethyl 5.4

9 3-Phenylpropyl 3.2

10 2-(Benzyloxy)ethyl 1.1

11 3-(Benzyloxy)propyl 2.5

12 2-Phenoxyethyl 3.6

13 3-Phenoxypropyl 2.1

14o 2-((Phenylmethyl)oxy)ethyl 0.08

Data extracted from a study on novel 1-azoniabicyclo[2.2.2]octane muscarinic acetylcholine

receptor antagonists.[1]

Structure-Activity Relationship (SAR)
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The data presented reveals several key structure-activity relationships for this class of

compounds:

Quinuclidine Nitrogen Substitution: The nature of the substituent on the quinuclidine nitrogen

(R group) significantly influences the binding affinity for the M3 muscarinic receptor. A free

secondary amine (Compound 1) results in a dramatic loss of activity.[1]

Alkyl Chain Length: Increasing the length of a simple alkyl substituent from methyl to n-butyl

(Compounds 2-6) generally leads to increased affinity, with the n-propyl and n-butyl groups

showing the highest potency in this subset.[1]

Aromatic Substituents: The introduction of an aromatic ring in the side chain (Compounds 7-

9) markedly enhances binding affinity. A phenethyl or 3-phenylpropyl group provides a

substantial increase in potency compared to a simple alkyl or benzyl group.[1]

Ether Linkage: Incorporating an ether linkage in the side chain, particularly a benzyloxyethyl

or phenoxypropyl group (Compounds 10-13), results in very high affinity antagonists.[1]

Compound 14o, with a 2-((phenylmethyl)oxy)ethyl substituent, was identified as a particularly

potent M3 antagonist.[1]

Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of

Diphenyl(quinuclidin-4-yl)methanol analogues.

Muscarinic Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the test compounds for the different

muscarinic receptor subtypes.

1. Materials:

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing
one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
Non-specific Binding Control: Atropine (1 µM), a high-affinity non-selective muscarinic
antagonist.
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Assay Buffer: Phosphate-buffered saline (PBS) containing 1 mM MgCl₂ and 0.1% bovine
serum albumin (BSA), pH 7.4.
Test Compounds: Diphenyl(quinuclidin-4-yl)methanol analogues dissolved in an
appropriate solvent (e.g., DMSO) and serially diluted.

2. Procedure:

Prepare cell membrane homogenates to a final protein concentration of 10-20 µ g/well .
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various
concentrations, 50 µL of [³H]-NMS (final concentration ~0.3 nM), and 50 µL of the cell
membrane suspension.
For determining non-specific binding, replace the test compound with 1 µM atropine. For
total binding, add buffer instead of the test compound.
Incubate the plate at room temperature for 2 hours with gentle shaking.
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g.,
Whatman GF/B) using a cell harvester.
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
Dry the filter plate and add scintillation cocktail to each well.
Measure the radioactivity in each well using a liquid scintillation counter.

3. Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the test compound
concentration.
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific
binding of the radioligand) from the resulting sigmoidal dose-response curve using non-linear
regression analysis.
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 +
[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Calcium Mobilization)
This assay measures the ability of the antagonist to inhibit the functional response (calcium

release) induced by a muscarinic agonist.

1. Materials:
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Cells: CHO cells stably expressing one of the Gq-coupled muscarinic receptor subtypes (M1,
M3, or M5).
Calcium-sensitive dye: Fluo-4 AM.
Agonist: Carbachol.
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
Test Compounds: Diphenyl(quinuclidin-4-yl)methanol analogues.

2. Procedure:

Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
Load the cells with Fluo-4 AM dye by incubating them in assay buffer containing the dye for 1
hour at 37°C.
Wash the cells with assay buffer to remove excess dye.
Add the test compounds at various concentrations to the wells and incubate for 15-30
minutes at room temperature.
Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or
FlexStation).
Add a fixed concentration of carbachol (typically the EC₈₀ concentration) to all wells to
stimulate calcium release.
Immediately measure the change in fluorescence over time.

3. Data Analysis:

Determine the maximum fluorescence signal for each well.
Plot the percentage of inhibition of the carbachol-induced response against the logarithm of
the antagonist concentration.
Determine the IC₅₀ value from the resulting dose-response curve.
Calculate the functional antagonist potency (pA₂) using the Schild equation.

Visualizations
The following diagrams illustrate key concepts related to the biological evaluation of

Diphenyl(quinuclidin-4-yl)methanol analogues.
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Caption: General workflow for the synthesis and biological evaluation of analogues.
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Caption: Gq-coupled muscarinic receptor signaling pathway and antagonist inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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